[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
CAS No.: 1489550-62-0
Cat. No.: VC3069566
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1489550-62-0 |
|---|---|
| Molecular Formula | C8H12N2OS |
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | [1-(1,3-thiazol-4-ylmethyl)azetidin-3-yl]methanol |
| Standard InChI | InChI=1S/C8H12N2OS/c11-4-7-1-10(2-7)3-8-5-12-6-9-8/h5-7,11H,1-4H2 |
| Standard InChI Key | OFXJRFJYNZOWPM-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CSC=N2)CO |
| Canonical SMILES | C1C(CN1CC2=CSC=N2)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol consists of a 1,3-thiazole ring connected via a methyl linker to an azetidine ring, which bears a hydroxymethyl group at position 3. This molecule combines several pharmacologically interesting moieties: the thiazole heterocycle known for its biological activity, the four-membered azetidine ring that can serve as a unique scaffold in drug design, and a primary alcohol functional group that provides opportunities for further derivatization.
The compound shares structural similarities with several documented molecules including [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol and (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, though with the critical distinction of containing a thiazole rather than a triazole ring . This seemingly minor change can significantly alter the compound's biological activity profile and physicochemical properties.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated:
| Property | Estimated Value | Basis |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂OS | Derived from chemical structure |
| Molecular Weight | ~196.27 g/mol | Calculated from atomic weights |
| LogP | ~0.8-1.2 | Estimated from similar structures |
| Hydrogen Bond Donors | 1 | Hydroxyl group |
| Hydrogen Bond Acceptors | 3 | N, S in thiazole, OH group |
| Topological Polar Surface Area | ~50-60 Ų | Estimated from functional groups |
These properties suggest that the compound likely adheres to Lipinski's Rule of Five, indicating potential for good oral bioavailability if used in pharmaceutical applications.
Applications in Medicinal Chemistry
Structural Significance
The structural components of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol suggest multiple potential applications in medicinal chemistry:
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The thiazole ring is a privileged structure in medicinal chemistry, found in various bioactive compounds and pharmaceuticals.
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Azetidine-containing compounds have gained interest due to their unique spatial arrangements and potential to improve drug-target interactions.
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The primary alcohol functionality provides a handle for further derivatization to produce more complex bioactive molecules.
Comparison with Related Bioactive Compounds
Related compounds containing either thiazole or azetidine moieties have demonstrated various biological activities, suggesting potential directions for investigation of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol:
The 4-(3,4,5-trimethoxyphenyl)thiazole derivatives, for instance, have been investigated for anticancer properties, suggesting that thiazole-containing structures like our compound of interest may warrant similar exploration .
Analytical Characterization
Spectroscopic Properties
Based on structural analysis, the following spectroscopic characteristics would be expected:
Predicted NMR Characteristics
| Proton Environment | Expected ¹H NMR Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Thiazole C5-H | 7.0-7.5 | singlet |
| Thiazole C2-H | 8.5-9.0 | singlet |
| -CH₂- (thiazole to azetidine) | 3.5-4.0 | singlet |
| Azetidine ring protons | 2.0-3.5 | complex multiplets |
| -CH₂OH | 3.5-3.7 | doublet |
| -OH | 4.5-5.0 | triplet (D₂O exchangeable) |
Mass Spectrometry
Expected mass spectral characteristics would include a molecular ion peak at m/z 196 corresponding to the molecular formula C₉H₁₂N₂OS, with potential fragmentation patterns involving cleavage at the methylene linkers.
Chromatographic Behavior
Based on its structural features, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol would likely display moderate retention on reverse-phase HPLC systems, with retention influenced by the presence of the hydroxyl group and the heterocyclic rings.
Future Research Directions
Synthesis and Characterization
Priority areas for future research include:
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Development of efficient synthetic routes to [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
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Complete spectroscopic characterization (NMR, MS, IR, UV)
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X-ray crystallographic analysis to confirm three-dimensional structure
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Investigation of enantiomeric forms if chirality is present at the azetidine C3 position
Biological Evaluation
Suggested biological screening would include:
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Broad antimicrobial screening against bacterial and fungal pathogens
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Enzyme inhibition assays, particularly for kinases and proteases
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Cell-based assays for anticancer activity
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CNS receptor binding studies
Derivative Development
The primary alcohol functionality provides an excellent handle for derivative synthesis, which could include:
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Ester derivatives with improved lipophilicity
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Carbamate derivatives for potential CNS applications
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Conjugation with known pharmacophores to create hybrid molecules
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Incorporation into larger peptidic or peptidomimetic structures
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